An In-depth Technical Guide to Bis(heptafluoroisopropyl)mercury
An In-depth Technical Guide to Bis(heptafluoroisopropyl)mercury
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(heptafluoroisopropyl)mercury, a unique organomercurial compound, presents a subject of interest for advanced chemical synthesis and potential, albeit carefully considered, applications in specialized research areas. This technical guide provides a comprehensive overview of its known properties, safety considerations, and the general context of organomercury compounds in biological systems. Due to the limited publicly available data specifically for this compound, this guide also draws upon information available for related fluoroalkyl and organomercury compounds to provide a broader understanding.
Chemical and Physical Properties
Bis(heptafluoroisopropyl)mercury is a perfluorinated organomercury compound. While extensive experimental data for this specific molecule is scarce in publicly accessible literature, some key properties have been identified.
Table 1: Physical and Chemical Properties of Bis(heptafluoroisopropyl)mercury
| Property | Value | Source |
| CAS Number | 756-88-7 | [1][2] |
| Molecular Formula | C₆F₁₄Hg | [1] |
| Molecular Weight | 583.63 g/mol | [1] |
| Melting Point | 20-21 °C | [1] |
| Appearance | Powder or liquid | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synonyms: BIS(HEPTAFLUORO-2-PROPYL)MERCURY; BIS(PERFLUOROISOPROPYL)MERCURY[2]
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹⁹⁹Hg NMR: This technique is highly sensitive to the chemical environment around the mercury nucleus. For organomercurials, the chemical shifts can span a wide range, providing valuable structural information.
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¹⁹F NMR: The presence of heptafluoroisopropyl groups would result in characteristic signals in the ¹⁹F NMR spectrum, with coupling patterns that could elucidate the structure.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching vibrations.
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Mass Spectrometry: Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of mercury.
Synthesis and Reactivity
A detailed, experimentally verified protocol for the synthesis of Bis(heptafluoroisopropyl)mercury is not described in the available literature. However, general synthetic routes to organomercury compounds often involve the reaction of a mercury(II) salt (e.g., mercuric chloride) with a suitable organometallic nucleophile, such as a Grignard or organolithium reagent.
The reactivity of Bis(heptafluoroisopropyl)mercury is expected to be influenced by the strong electron-withdrawing nature of the heptafluoroisopropyl groups. The Hg-C bond is the most likely site of reaction.
Safety and Toxicology
Hazard Codes: Xi (Irritant), T (Toxic)[2] Risk Statements: 26/27/28 (Very toxic by inhalation, in contact with skin and if swallowed), 33 (Danger of cumulative effects)[2]
All organomercury compounds should be handled with extreme caution due to their high toxicity. They can be absorbed through the skin, inhalation, and ingestion.[3] The primary target for organomercury toxicity is the central nervous system.[4] Chronic exposure can lead to severe and irreversible neurological damage.[4]
Potential Applications and Biological Considerations
While specific applications of Bis(heptafluoroisopropyl)mercury in drug development are not documented, organomercurials have historically been investigated for their antimicrobial properties. However, their use has been severely restricted due to their toxicity.
The interaction of organomercury compounds with biological systems is primarily dictated by the high affinity of mercury for sulfhydryl groups in proteins and enzymes.[5] This interaction can lead to widespread enzyme inhibition and disruption of cellular signaling pathways.[4][5]
Signaling Pathways and Experimental Workflows
Given the lack of specific information for Bis(heptafluoroisopropyl)mercury, a generalized pathway for the detoxification of organomercurials in resistant bacteria is presented below. This pathway highlights the key enzymatic steps involved in breaking the carbon-mercury bond and reducing ionic mercury to the less toxic elemental form.
Caption: Bacterial detoxification of organomercurials.
The following diagram illustrates a generalized workflow for investigating the cytotoxicity of a compound like Bis(heptafluoroisopropyl)mercury.
Caption: General workflow for cytotoxicity testing.
Conclusion
Bis(heptafluoroisopropyl)mercury is a compound for which detailed public information is limited. Its properties are largely inferred from the general characteristics of organomercury and perfluoroalkyl compounds. Extreme caution is paramount when handling this and any related substances due to their inherent toxicity. Further research is required to fully characterize its physical, chemical, and biological properties.
References
- 1. BIS(HEPTAFLUOROISOPROPYL)MERCURY | 756-88-7 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 756-88-7,BIS(HEPTAFLUOROISOPROPYL)MERCURY [lookchemicals.com]
- 3. epa.gov [epa.gov]
- 4. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organomercury Pathway [eawag-bbd.ethz.ch]
